molecular formula C9H8ClFO2 B2858960 2-(3-Chloro-4-fluorophenyl)propanoic acid CAS No. 1368552-34-4

2-(3-Chloro-4-fluorophenyl)propanoic acid

Cat. No.: B2858960
CAS No.: 1368552-34-4
M. Wt: 202.61
InChI Key: WQCTVPRDXUKRPI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)propanoic acid typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)propanoic acid is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison: 2-(3-Chloro-4-fluorophenyl)propanoic acid is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCTVPRDXUKRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368552-34-4
Record name 2-(3-chloro-4-fluorophenyl)propanoic acid
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